1-(1-Chloropropan-2-yl)-4-fluorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClF |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
1-(1-chloropropan-2-yl)-4-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
JEPCEUCSFXJZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 1 1 Chloropropan 2 Yl 4 Fluorobenzene
Retrosynthetic Analysis and Strategic Disconnections for the Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursors. chemistry.coachnih.gov For 1-(1-Chloropropan-2-yl)-4-fluorobenzene, the analysis begins by identifying the key chemical bonds that can be strategically disconnected to reveal plausible synthetic pathways. e3s-conferences.orgleah4sci.comyoutube.com
Two primary disconnections are considered for this target molecule:
C-C Bond Disconnection: The most logical disconnection is the bond between the aromatic ring and the propyl side chain. This falls under the category of Friedel-Crafts alkylation reactions, a classic method for forming aryl-alkyl bonds. byjus.comorgoreview.comnih.gov This disconnection suggests fluorobenzene (B45895) and a three-carbon electrophilic synthon, such as 1-chloro-2-halopropane or 2-propen-1-ol, as the starting materials. The forward reaction would involve an electrophilic aromatic substitution. libretexts.org
C-Cl Bond Disconnection: Another strategic disconnection involves the carbon-chlorine bond on the side chain. This approach, known as functional group interconversion (FGI), presupposes the existence of a precursor molecule, such as 1-(4-fluorophenyl)propan-2-ol. The forward synthesis would then involve a chlorination reaction to replace the hydroxyl group with a chlorine atom.
These disconnections form the basis for designing synthetic routes, guiding the choice of reagents and reaction conditions to achieve the target structure efficiently.
Development of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be developed. These routes prioritize control over the arrangement of atoms (regioselectivity and stereoselectivity) and adherence to environmentally conscious principles.
Stereoselective and Enantioselective Synthetic Approaches
The target molecule contains a chiral center at the second carbon of the propane (B168953) chain (the carbon bonded to the chlorine atom). Consequently, it can exist as a pair of enantiomers. Synthesizing a single enantiomer often requires specialized stereoselective or enantioselective methods.
One potential enantioselective route begins with a chiral precursor. For instance, an asymmetric reduction of 1-(4-fluorophenyl)propan-2-one would yield an enantiomerically enriched 1-(4-fluorophenyl)propan-2-ol. This chiral alcohol can then be converted to the corresponding chloride, often with inversion of stereochemistry, depending on the chosen chlorinating agent and reaction mechanism (e.g., using thionyl chloride or an Appel reaction). Catalytic enantioselective methods are also being explored for the synthesis of similar planar-chiral compounds. researchgate.net
Another approach involves the direct enantioselective functionalization of a C-H bond. While challenging, recent advances in catalysis offer potential pathways for the direct, enantioselective chlorination of the benzylic position of a suitable precursor. nih.govnih.gov
Regioselective Synthesis of the 1,4-Substitution Pattern
Achieving the desired 1,4- (or para) substitution pattern on the benzene (B151609) ring is a critical challenge. The directing effect of the fluorine atom already present on the ring plays a crucial role in electrophilic aromatic substitution reactions. youtube.com
Fluorine is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. csbsju.edu This is due to the interplay of two opposing electronic effects:
Inductive Effect: Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond, which deactivates the ring towards electrophilic attack compared to benzene.
Resonance Effect: The lone pairs on the fluorine atom can be donated to the pi system of the ring, increasing electron density, particularly at the ortho and para positions.
In many electrophilic aromatic substitutions, the para-substituted product is highly favored for fluorobenzene, sometimes accounting for over 90% of the product mixture. csbsju.eduresearchgate.net This is attributed to the steric hindrance at the ortho positions and the powerful activating effect of fluorine at the para position. acs.orgacs.orgwikipedia.org Therefore, a Friedel-Crafts alkylation of fluorobenzene with a suitable propylene-based electrophile is expected to yield the 1,4-disubstituted product with high regioselectivity. googleapis.com
Green Chemistry Principles in Synthesis Design
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles applicable to the synthesis of this compound include atom economy and the use of greener solvents. nih.govresearchgate.net
Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comacs.orgprimescholars.comrsc.org Addition reactions are considered highly atom-economical as they incorporate all atoms from the reactants into the product. For the synthesis of the target compound, a direct addition of a chloropropene derivative to fluorobenzene would be more atom-economical than a multi-step synthesis involving protecting groups or leaving groups that become waste.
Green Solvents: Traditional organic solvents are often volatile, toxic, and derived from petrochemicals. researchgate.net Research into greener alternatives is a major focus. wikipedia.org For aromatic substitutions, potential green solvents include:
Ionic Liquids (ILs): These are salts with low melting points that are non-volatile and can often be recycled. They can serve as both the solvent and catalyst in some reactions. mdpi.com
Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable and derived from renewable resources. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (sc-CO2) is a non-toxic, non-flammable, and inexpensive solvent alternative for certain chemical processes. wikipedia.org
Water: Although most organic compounds have low solubility in water, it is the ultimate green solvent due to its non-toxicity and availability. mdpi.com Chemo-enzymatic reactions in water are a promising green approach. nih.gov
The following table summarizes some green solvent alternatives and their key properties.
| Solvent Type | Examples | Key Green Attributes |
| Ionic Liquids (ILs) | [BMIM][BF4] | Low vapor pressure, high thermal stability, recyclable. mdpi.com |
| Deep Eutectic Solvents (DES) | Choline chloride/Urea | Biodegradable, low cost, simple preparation. researchgate.net |
| Supercritical Fluids | Supercritical CO2 | Non-toxic, non-flammable, readily available. wikipedia.org |
| Bio-derived Solvents | Glycerol, Ethyl lactate | Renewable feedstocks, often biodegradable. researchgate.net |
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of this compound, particularly through a Friedel-Crafts pathway, involves complex intermediates and transition states.
Exploration of Reaction Intermediates and Transition States
Friedel-Crafts Alkylation Pathway: The Friedel-Crafts alkylation reaction typically proceeds through a carbocation intermediate. byjus.comlibretexts.orglibretexts.orgyoutube.com
Formation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with an alkyl halide (e.g., 1,2-dichloropropane) or activates an alkene (propene) to generate a carbocation. In the case of using propene with a Brønsted acid like HF, protonation of the double bond would form a secondary carbocation (isopropyl cation), which is more stable than a primary carbocation. chemistrystudent.comlibretexts.org
Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.com The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the incoming alkyl group.
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the final product. byjus.com
Carbocation Rearrangements: A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. youtube.comyoutube.com Primary carbocations can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. fiveable.mepressbooks.pub If the synthesis were to start with 1-chloropropane, the initially formed primary carbocation would likely rearrange to the more stable secondary isopropyl carbocation before attacking the fluorobenzene ring. This makes controlling the precise structure of the alkyl side-chain a critical consideration.
Transition States: The transition state is a fleeting, high-energy arrangement of atoms that occurs during the conversion of reactants to products. mit.edu For the electrophilic attack on fluorobenzene, the transition state involves the partial formation of the new carbon-carbon bond and the partial breaking of the pi bond in the aromatic ring. Computational chemistry, using methods like Density Functional Theory (DFT), can model these transition states to understand the reaction's energy barriers and predict regioselectivity. mdpi.comresearchgate.net Such studies can elucidate why the para position is favored by calculating the relative energies of the transition states leading to the ortho, meta, and para products. nih.gov
Derivatization Strategies and Functional Group Transformations
Elaboration of the Chlorinated Propane Moiety
The chlorinated propane side chain of this compound offers a versatile handle for a variety of functional group transformations. The presence of a secondary carbon-chlorine bond allows for reactions such as nucleophilic substitution and elimination.
Nucleophilic Substitution:
The chlorine atom can be displaced by a range of nucleophiles to introduce new functional groups. These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Alcohol |
| Alkoxide (RO⁻) | Ether |
| Cyanide (CN⁻) | Nitrile |
| Azide (B81097) (N₃⁻) | Azide |
| Amines (RNH₂, R₂NH) | Substituted Amines |
These transformations are fundamental in synthetic organic chemistry for building more complex molecules. For instance, reaction with sodium azide followed by reduction would yield the corresponding amine, a common functional group in pharmaceuticals.
Elimination Reactions:
Treatment of this compound with a strong, non-nucleophilic base can lead to an elimination reaction, forming an alkene. The likely product of such a reaction would be 1-(prop-1-en-2-yl)-4-fluorobenzene or 1-(prop-2-en-1-yl)-4-fluorobenzene, depending on the regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule).
Transformations Involving the Fluorobenzene Ring
The fluorobenzene ring in this compound is susceptible to electrophilic aromatic substitution, although the existing substituents will influence the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. researchgate.net Due to steric hindrance from the propyl group at the position adjacent to it, incoming electrophiles are most likely to substitute at the positions ortho to the fluorine atom.
| Reaction | Reagents | Product |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Introduction of a bromine or chlorine atom |
| Sulfonation | SO₃, H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group |
| Acylation | RCOCl, AlCl₃ | Introduction of an acyl (RCO-) group |
These reactions allow for the synthesis of a wide array of polysubstituted aromatic compounds with potential applications in various fields of chemistry.
Synthesis of Analogues and Homologues of this compound
The synthetic methodologies described can be adapted to produce a variety of analogues and homologues of the target compound.
Analogues:
Analogues with different halogen atoms on the benzene ring can be synthesized by starting with the corresponding halobenzene (e.g., chlorobenzene, bromobenzene) in the initial Friedel-Crafts reaction. Similarly, the chlorine on the propyl side chain could be replaced with other halogens by choosing a different dihalopropane as the alkylating agent or by subsequent halogen exchange reactions.
Homologues:
Advanced Spectroscopic and Structural Characterization Techniques for 1 1 Chloropropan 2 Yl 4 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
High-Resolution 1H NMR and 13C NMR Spectroscopy
High-resolution ¹H and ¹³C NMR are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(1-Chloropropan-2-yl)-4-fluorobenzene is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 4-fluorophenyl ring are expected to appear as two multiplets due to coupling with each other and with the fluorine atom. The protons of the chloropropyl side chain will present as a doublet for the methyl group, a multiplet for the methine proton, and another multiplet for the methylene (B1212753) protons adjacent to the chlorine atom. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The 4-fluorophenyl group is expected to show four distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons of the chloropropyl side chain are also predicted to have unique chemical shifts. Due to the presence of both fluorine and protons, proton-decoupled ¹³C NMR spectra of fluorinated compounds can be complex, showing long-range C-F couplings.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃ | 1.2-1.4 | Doublet (d) | 3H |
| CH (methine) | 3.0-3.3 | Multiplet (m) | 1H |
| CH₂Cl | 3.6-3.8 | Multiplet (m) | 2H |
| Aromatic CH (ortho to F) | 6.9-7.1 | Multiplet (m) | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | 18-22 |
| CH (methine) | 40-45 |
| CH₂Cl | 48-52 |
| Aromatic C (ortho to alkyl) | 128-132 |
| Aromatic C (ortho to F) | 114-118 (d, JCF ≈ 21 Hz) |
| Aromatic C-F | 160-164 (d, JCF ≈ 245 Hz) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and revealing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine proton and both the methyl and methylene protons of the side chain, confirming their connectivity. It would also show correlations between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). pressbooks.pub This technique would be used to definitively assign the chemical shifts of the protonated carbons in both the aromatic ring and the alkyl side chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). numberanalytics.com This is crucial for connecting different parts of the molecule. For instance, it would show correlations from the methine proton of the side chain to the aromatic carbons, confirming the attachment of the propyl group to the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximity between the protons of the side chain and the aromatic ring.
Fluorine-19 NMR Spectroscopy for Fluorinated Systems
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR span a very wide range, making it sensitive to subtle changes in the electronic environment. For this compound, a single resonance is expected for the fluorine atom. Its chemical shift would be indicative of the electronic effects of the alkyl substituent. Furthermore, the fluorine signal would likely appear as a multiplet due to coupling with the ortho-protons on the aromatic ring.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is also anticipated, which is characteristic of compounds containing one chlorine atom. docbrown.info
The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a chlorine atom, cleavage of the propyl side chain, and rearrangement reactions. The stability of the resulting carbocations and radicals influences the relative abundance of the fragment ions.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 186/188 | [C₉H₁₀ClF]⁺ | Molecular ion (M⁺ and M+2) |
| 151 | [C₉H₁₀F]⁺ | Loss of Cl radical |
| 109 | [C₆H₄F-CH₂]⁺ | Benzylic cation fragment |
| 96 | [C₆H₅F]⁺ | Fluorobenzene (B45895) cation radical |
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. While specific spectra for this compound are not available, the expected characteristic vibrations can be predicted based on its structure.
C-F Stretch: A strong absorption band is expected in the IR spectrum, typically in the region of 1250-1000 cm⁻¹, corresponding to the C-F stretching vibration of the fluorobenzene moiety.
C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the region of 800-600 cm⁻¹.
Aromatic C-H and C=C Stretches: The aromatic ring would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Alkyl C-H Stretches: The propyl side chain would exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is a technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method would yield definitive information on bond lengths, bond angles, and the conformation of this compound in the solid state.
Currently, there is no publicly available crystal structure for this compound. The applicability of this technique is contingent upon the ability to grow a high-quality single crystal of the substance, which can be a significant challenge for many organic molecules. immutoscientific.com Factors such as purity, solvent choice, and crystallization conditions play a critical role in obtaining crystals suitable for X-ray diffraction analysis. numberanalytics.com Should such a crystal be obtained, the resulting structure would provide an unambiguous confirmation of its molecular geometry.
Theoretical and Computational Studies of 1 1 Chloropropan 2 Yl 4 Fluorobenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. researchgate.net By approximating the electron density, DFT can accurately determine the most stable three-dimensional arrangement of atoms—the equilibrium geometry. For 1-(1-Chloropropan-2-yl)-4-fluorobenzene, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can optimize the molecular structure to find the lowest energy conformation. researchgate.net
These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine atom and the bulky 1-chloropropan-2-yl group influences the geometry of the benzene (B151609) ring. Theoretical studies on similar substituted benzenes show that such substituents can cause slight deformations in the ring from a perfect hexagon. acs.orgresearchgate.net The calculations also provide the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are crucial for assessing its thermodynamic stability.
Table 1: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value | Description |
| C-F Bond Length | ~1.35 Å | The bond between the aromatic carbon and the fluorine atom. |
| C-Cl Bond Length | ~1.80 Å | The bond between the propyl chain carbon and the chlorine atom. |
| C-C (Aromatic) | ~1.40 Å | Average bond length within the benzene ring. |
| C-C-C (Propyl) Angle | ~109.5° | The valence angle within the alkyl side chain. |
| Dihedral Angle | Variable | Describes the rotation of the propyl group relative to the ring. |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). youtube.comwikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. youtube.comwikipedia.orgrsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorobenzene (B45895) ring, making it the site for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. tandfonline.com DFT calculations can precisely determine the energies of these orbitals and other related quantum chemical descriptors. tandfonline.comnih.gov
Table 2: Calculated Quantum Chemical Descriptors
| Descriptor | Definition | Predicted Value (Illustrative) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Relates to chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV | Measures the overall ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV | Measures resistance to change in electron distribution. |
Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties. olemiss.eduehu.esresearchgate.net Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic transition energies, which correspond to UV-Visible absorption spectra. researchgate.net By calculating the vibrational frequencies of the molecule, it is also possible to simulate its Infrared (IR) and Raman spectra. These theoretical spectra can be compared directly with experimental measurements to confirm the molecular structure and validate the accuracy of the computational methods used. nih.gov
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) with high accuracy. The agreement between calculated and experimental spectroscopic data provides strong evidence for the correctness of the structural assignment. nih.gov
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Data | Theoretical Prediction | Experimental Value |
| UV-Vis λmax | ~270 nm | ~272 nm |
| Major IR Peak (C-F stretch) | ~1230 cm⁻¹ | ~1225 cm⁻¹ |
| ¹⁹F NMR Chemical Shift | ~ -115 ppm | ~ -114 ppm |
| ¹H NMR (Benzylic CH) | ~ 4.5 ppm | ~ 4.6 ppm |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. youtube.comyoutube.com MD simulations apply classical mechanics to model the interactions between atoms, allowing for the exploration of the molecule's potential energy surface. nih.govrug.nl
For this compound, the chloropropyl side chain has rotational freedom, leading to multiple possible conformations (rotamers). MD simulations can track the transitions between these conformations and determine their relative populations and stability. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its properties and biological interactions. MD can also be used to simulate the molecule in a solvent, providing insights into solvation effects and intermolecular interactions, such as halogen bonding, with surrounding molecules. nih.gov
Reaction Mechanism Predictions and Transition State Modeling using Computational Chemistry
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. ibs.re.kr By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For this compound, theoretical methods can be used to model various potential reactions, such as:
Nucleophilic Substitution (SNAr): Where a nucleophile attacks the aromatic ring, potentially displacing the fluorine atom. Computational models can help predict the feasibility and regioselectivity of such reactions. nih.gov
Side-Chain Reactions: Nucleophilic substitution or elimination reactions involving the chlorine atom on the propyl group.
Metabolic Transformations: Modeling how enzymes might interact with and modify the molecule.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying reactions in complex environments, such as in a solvent or an enzyme's active site. nih.gov
Structure–Reactivity Relationship Investigations at the Theoretical Level
By systematically altering the structure of a molecule in silico and calculating its properties, computational chemistry can establish quantitative structure-activity relationships (QSAR) and structure-property relationships. libretexts.org These relationships correlate specific structural or electronic features with a molecule's reactivity or biological activity. acs.orgresearchgate.netnih.gov
For this compound, theoretical studies can investigate how changes to the molecule—such as replacing the fluorine with another halogen or altering the alkyl chain—affect its electronic properties and reactivity. ut.eenih.govresearchgate.net For example, by calculating descriptors like atomic charges, electrostatic potentials, and frontier orbital energies for a series of related compounds, it is possible to build predictive models. acs.orgresearchgate.netnih.gov This approach accelerates the design of new molecules with desired properties by allowing for virtual screening before undertaking laboratory synthesis. libretexts.orgnih.gov
Role of 1 1 Chloropropan 2 Yl 4 Fluorobenzene As a Chemical Precursor or Building Block
Utilization in Complex Organic Synthesis
The structure of 1-(1-Chloropropan-2-yl)-4-fluorobenzene, featuring a halogenated alkyl chain attached to a fluorinated aromatic ring, suggests its potential as a versatile intermediate in multi-step organic synthesis. The presence of two distinct reactive sites—the chloroalkane moiety and the fluorinated benzene (B151609) ring—allows for sequential and selective chemical transformations.
As an Intermediate in Multi-Step Synthetic Sequences
In the context of multi-step synthesis, a chemical intermediate is a compound that is synthesized and then further reacted to produce other substances. researchgate.net The journey from simple starting materials to complex target molecules often involves a series of such intermediates. researchgate.net While specific multi-step sequences involving this compound are not prominently documented, its bifunctional nature makes it a hypothetical candidate for constructing more complex molecules, including active pharmaceutical ingredients (APIs). nih.govresearchgate.net
The general strategy would involve the selective reaction at one of the functional groups, followed by further elaboration of the molecule. For instance, the chlorine atom on the propyl chain could be displaced, or the aromatic ring could be further functionalized, with the other part of the molecule remaining intact for subsequent reactions.
Table 1: Potential Sequential Reactions Involving this compound as an Intermediate
| Step | Reaction Type | Reactive Site | Potential Product Class |
| 1 | Nucleophilic Substitution | Chloropropyl Chain | Ethers, Amines, Thioethers |
| 2 | Aromatic Functionalization | Fluorobenzene (B45895) Ring | Substituted Aromatics |
| 1 | Elimination | Chloropropyl Chain | Alkenyl Fluorobenzenes |
| 2 | Addition/Coupling | Alkenyl Group/Aromatic Ring | Complex Scaffolds |
Precursor for Advanced Fluorinated Aromatic Scaffolds
Participation in Advanced Organic Reactions
The reactivity of this compound would be dictated by its two main functional components: the secondary alkyl chloride and the fluorinated aromatic ring.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnsf.gov While the carbon-fluorine bond on the aromatic ring is generally robust and less reactive in standard cross-coupling conditions, the carbon-chlorine bond of the alkyl chain could potentially participate in certain types of coupling reactions. However, such reactions with secondary alkyl halides can be challenging.
More commonly, related haloaromatic compounds, such as 1-bromo-2-chloro-4-fluorobenzene, are used in cross-coupling reactions like the Suzuki and Negishi reactions to build more complex molecular frameworks. chemimpex.com For instance, the Suzuki reaction of (fluoroarene)tricarbonylchromium(0) complexes has been shown to be effective. The reactivity in these cases is highly dependent on the catalyst system and reaction conditions. nih.govossila.com
Nucleophilic Substitution and Elimination Reactions
The secondary alkyl chloride functionality of this compound is a prime site for nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: A nucleophile could attack the carbon atom bonded to the chlorine, displacing the chloride ion. This could proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions (solvent, nucleophile strength) and the stability of the potential carbocation intermediate. Given the secondary nature of the carbon, both pathways are plausible. For example, reactions of similar compounds like 1-chloro-2,4-dinitrobenzene (B32670) with nucleophiles such as hydrazine (B178648) have been studied, demonstrating the principles of nucleophilic aromatic substitution. researchgate.netsemanticscholar.org
Elimination Reactions: In the presence of a strong base, an elimination reaction (likely E2) could occur, where a proton from an adjacent carbon is abstracted and the chloride ion is eliminated, leading to the formation of an alkene, specifically 1-(prop-1-en-2-yl)-4-fluorobenzene or 1-(prop-2-en-1-yl)-4-fluorobenzene. The regioselectivity of this reaction would be influenced by the nature of the base used.
Table 2: Comparison of Potential Nucleophilic Substitution and Elimination Pathways
| Reaction Type | Mechanism | Key Reagents | Potential Product |
| Nucleophilic Substitution | S_N1 / S_N2 | Weak/Strong Nucleophile | 1-(1-Nu-propan-2-yl)-4-fluorobenzene |
| Elimination | E2 | Strong, non-nucleophilic base | 1-(Prop-1-en-2-yl)-4-fluorobenzene |
Radical Reactions and Mechanistic Pathways
Radical reactions offer alternative pathways for the functionalization of organic molecules. nih.gov The carbon-chlorine bond in this compound could be susceptible to homolytic cleavage under radical conditions, initiated by heat or light in the presence of a radical initiator. This would generate a secondary alkyl radical centered on the propyl chain. This radical intermediate could then participate in various transformations, such as addition to unsaturated systems or atom transfer reactions. While specific studies on this compound are lacking, the general principles of radical chemistry suggest this as a plausible area of reactivity.
Electrophilic Aromatic Substitution Studies on the Fluorobenzene Ring
The fluorobenzene ring of this compound is a disubstituted aromatic system, and its reactivity towards electrophiles is governed by the electronic properties of the existing substituents: the fluorine atom and the 1-(1-chloropropan-2-yl) group. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.comuci.edu The subsequent loss of a proton restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.comuci.edu
The presence of substituents on the benzene ring influences both the rate of the reaction (reactivity) and the position of the incoming electrophile (regioselectivity). lumenlearning.comlibretexts.org These influences are determined by the interplay of inductive and resonance effects. libretexts.orglibretexts.org
Influence of the Fluorine Substituent
The fluorine atom exhibits a dual electronic effect. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring, making it less nucleophilic. libretexts.orgstackexchange.com This effect tends to slow down the rate of electrophilic substitution compared to benzene, classifying fluorine as a deactivating group. pressbooks.pubquora.com
Conversely, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). libretexts.orgstackexchange.com This donation of electron density preferentially increases the electron richness at the positions ortho and para to the fluorine atom. lumenlearning.com While the inductive effect is generally stronger than the resonance effect for halogens, making them net deactivators, the resonance effect is responsible for directing incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub Therefore, fluorine is considered a deactivating, ortho, para-director. pressbooks.pub It is noteworthy that fluorobenzene's reactivity in EAS reactions is often only slightly lower than that of benzene itself, a phenomenon attributed to the effective overlap between the 2p orbitals of carbon and fluorine. researchgate.netresearchgate.net
Influence of the 1-(1-Chloropropan-2-yl) Substituent
The 1-(1-chloropropan-2-yl) group is a secondary alkyl substituent attached to the benzene ring. Alkyl groups are generally considered activating groups, meaning they increase the rate of electrophilic aromatic substitution relative to benzene. lumenlearning.com This activation is primarily due to a positive inductive effect (+I) and hyperconjugation, both of which donate electron density to the ring, thereby stabilizing the carbocation intermediate formed during the reaction. youtube.com As activating groups, alkyl substituents direct incoming electrophiles to the ortho and para positions. youtube.com
Combined Directing Effects and Predicted Regioselectivity
In this compound, the two substituents are located in a para relationship. The directing effects of both groups must be considered to predict the site of further substitution.
The fluorine atom (a deactivator) directs incoming electrophiles to its ortho positions (C2 and C6).
The 1-(1-chloropropan-2-yl) group (an activator) directs incoming electrophiles to its ortho positions (C3 and C5).
When an activating group and a deactivating group are present on the same aromatic ring, the position of substitution is primarily controlled by the more powerful activating group. libretexts.org In this case, the activating 1-(1-chloropropan-2-yl) group will dictate the regioselectivity. Therefore, electrophilic attack is predicted to occur at the positions ortho to the alkyl group, which are C3 and C5. These positions are also meta to the fluorine atom.
The expected outcome for a general electrophilic aromatic substitution reaction is the formation of 1-(1-Chloropropan-2-yl)-4-fluoro-2-substituted-benzene and 1-(1-Chloropropan-2-yl)-4-fluoro-3-substituted-benzene as the major products, though steric hindrance from the relatively bulky 1-(1-chloropropan-2-yl) group might influence the ratio of the products.
The table below summarizes the predicted regioselectivity for a hypothetical electrophilic aromatic substitution on this compound.
| Reactant | Substituent 1 (at C1) | Substituent 2 (at C4) | Directing Influence | Predicted Major Product(s) |
|---|---|---|---|---|
| This compound | 1-(1-Chloropropan-2-yl) | Fluoro | The activating alkyl group directs substitution to its ortho positions (C3, C5). | 2-(1-Chloropropan-2-yl)-5-fluoro-1-substituted-benzene |
Future Research Directions and Unexplored Avenues for 1 1 Chloropropan 2 Yl 4 Fluorobenzene
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 1-(1-Chloropropan-2-yl)-4-fluorobenzene and its derivatives is an area ripe for innovation, with a focus on developing more efficient and environmentally benign processes. Traditional methods for the synthesis of similar alkylated aromatic compounds, such as Friedel-Crafts alkylation, often rely on harsh catalysts and can lead to undesired byproducts. wikipedia.orgmt.com Future research should prioritize the development of greener synthetic routes.
Key areas for exploration include:
Catalyst Development: Investigating novel solid acid catalysts, such as zeolites, could offer a recyclable and more environmentally friendly alternative to traditional Lewis acids like aluminum chloride (AlCl₃). wikipedia.org These catalysts can reduce waste and simplify product purification.
Alternative Alkylating Agents: Exploring the use of alternative alkylating agents in place of chloropropanes could lead to milder reaction conditions and improved selectivity.
Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound could provide better control over reaction parameters, leading to higher yields and purity. This approach also offers advantages in terms of safety and scalability.
Bio-catalysis: Investigating the potential of enzymatic catalysis for the synthesis of this compound could offer a highly selective and sustainable manufacturing process.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus |
| Solid Acid Catalysis | Recyclable catalyst, reduced waste, milder conditions. | Development of novel zeolite and solid acid catalysts. |
| Flow Chemistry | Improved control, higher yields, enhanced safety, scalability. | Optimization of reactor design and reaction conditions. |
| Bio-catalysis | High selectivity, environmentally friendly, mild conditions. | Discovery and engineering of suitable enzymes. |
In-depth Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new transformations. The interplay between the fluorinated aromatic ring and the reactive side chain presents several avenues for mechanistic investigation.
Future research should focus on:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene (B151609) ring is known to have a deactivating inductive effect and a weak resonance donating effect, which can influence the rate and regioselectivity of electrophilic aromatic substitution reactions. researchgate.net Detailed kinetic and computational studies are needed to elucidate the precise electronic effects of the 1-chloropropan-2-yl group on the reactivity of the fluorobenzene (B45895) ring.
Nucleophilic Aromatic Substitution: While less common for fluorobenzene itself, the presence of the alkyl halide side chain could influence the potential for nucleophilic aromatic substitution under specific conditions. Mechanistic studies could explore this possibility.
Side-Chain Reactivity: The chlorine atom on the propyl side chain is a reactive site for nucleophilic substitution. In-depth studies of the kinetics and mechanisms of these reactions with various nucleophiles are warranted. This could also involve investigating the potential for intramolecular reactions where the fluorinated ring participates.
Advanced Computational Modeling for Precise Property and Reactivity Predictions
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, computational modeling can provide valuable insights where experimental data is lacking.
Key areas for future computational research include:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the geometric and electronic structure of the molecule, as well as to predict its spectroscopic properties. acs.orgnih.gov Such calculations can also be used to investigate the mechanisms of potential reactions by modeling transition states and reaction pathways. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: If a series of derivatives of this compound are synthesized and tested for a particular biological activity, QSAR models can be developed to correlate their chemical structure with their activity. This can aid in the design of more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the chloropropyl side chain and its interactions with solvent molecules or biological targets.
Table 2: Potential Applications of Computational Modeling
| Computational Method | Application for this compound | Expected Outcome |
| DFT | Prediction of molecular structure, spectroscopic properties, and reaction mechanisms. | Guidance for experimental synthesis and reactivity studies. |
| QSAR | Correlation of chemical structure with biological activity for a series of derivatives. | Design of new compounds with improved activity. |
| MD Simulations | Study of conformational dynamics and intermolecular interactions. | Understanding of behavior in different environments and at biological interfaces. |
Exploration of Novel Synthetic Applications Beyond Current Scope
The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of more complex molecules. The presence of both a fluorinated aromatic ring and a reactive alkyl chloride allows for a variety of chemical modifications. nih.govresearchgate.net
Future research into novel synthetic applications should explore:
Pharmaceutical and Agrochemical Scaffolds: The incorporation of fluorine into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity. ikprress.org The this compound moiety could serve as a key building block for the synthesis of new pharmaceuticals and agrochemicals.
Materials Science: Fluorinated aromatic compounds are of interest in materials science for applications in areas such as liquid crystals, polymers, and organic electronics. The specific properties of this compound could be exploited in the design of new functional materials.
Derivatization and Functionalization: The reactive chlorine atom on the side chain can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. This opens up possibilities for creating a diverse library of derivatives for screening in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
